ethyl 6-[(E)-2-(3,4-dichlorophenyl)ethenyl]pyridine-2-carboxylate
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Overview
Description
Ethyl 6-[(E)-2-(3,4-dichlorophenyl)ethenyl]pyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine carboxylates This compound is characterized by the presence of a pyridine ring substituted with an ethyl ester group at the 2-position and a (3,4-dichlorophenyl)ethenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[(E)-2-(3,4-dichlorophenyl)ethenyl]pyridine-2-carboxylate typically involves a multi-step process. One common method includes the following steps:
Preparation of the starting materials: The synthesis begins with the preparation of 3,4-dichlorobenzaldehyde and ethyl nicotinate.
Knoevenagel Condensation: The 3,4-dichlorobenzaldehyde undergoes a Knoevenagel condensation reaction with ethyl nicotinate in the presence of a base such as piperidine or pyridine to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[(E)-2-(3,4-dichlorophenyl)ethenyl]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 6-[(E)-2-(3,4-dichlorophenyl)ethenyl]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of ethyl 6-[(E)-2-(3,4-dichlorophenyl)ethenyl]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-chloropyridine-3-carboxylate
- Ethyl 6-methoxypyridine-2-carboxylate
- Ethyl 6-fluoropyridine-2-carboxylate
Uniqueness
Ethyl 6-[(E)-2-(3,4-dichlorophenyl)ethenyl]pyridine-2-carboxylate is unique due to the presence of the (3,4-dichlorophenyl)ethenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 6-[(E)-2-(3,4-dichlorophenyl)ethenyl]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c1-2-21-16(20)15-5-3-4-12(19-15)8-6-11-7-9-13(17)14(18)10-11/h3-10H,2H2,1H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZDXZKXAAVZOY-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C=CC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC(=N1)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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